2'-Cyano-2'-deoxyarabinofuranosylcytosine
2'-Cyano-2'-deoxyarabinofuranosylcytosine
Radgocitabine Hydrochloride is the hydrochloride salt form of radgocitabine, an analogue of the nucleoside deoxycytidine with potential antineoplastic activity. Upon administration, radgocitabine is incorporated into DNA and directly inhibits the activity of DNA polymerase, which may result in inhibition of DNA replication and cell cycle arrest in the S and G2/M phases, DNA fragmentation, and tumor cell apoptosis.
Brand Name:
Vulcanchem
CAS No.:
134665-72-8
VCID:
VC21209076
InChI:
InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1
SMILES:
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl
Molecular Formula:
C10H13ClN4O4
Molecular Weight:
288.69 g/mol
2'-Cyano-2'-deoxyarabinofuranosylcytosine
CAS No.: 134665-72-8
Cat. No.: VC21209076
Molecular Formula: C10H13ClN4O4
Molecular Weight: 288.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Radgocitabine Hydrochloride is the hydrochloride salt form of radgocitabine, an analogue of the nucleoside deoxycytidine with potential antineoplastic activity. Upon administration, radgocitabine is incorporated into DNA and directly inhibits the activity of DNA polymerase, which may result in inhibition of DNA replication and cell cycle arrest in the S and G2/M phases, DNA fragmentation, and tumor cell apoptosis. |
|---|---|
| CAS No. | 134665-72-8 |
| Molecular Formula | C10H13ClN4O4 |
| Molecular Weight | 288.69 g/mol |
| IUPAC Name | (2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1 |
| Standard InChI Key | PKGUOXDXRLGZBN-KUAPJGQRSA-N |
| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N.Cl |
| SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl |
| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl |
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